2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid
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Overview
Description
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with a carboxylic acid group at the 4-position and a keto group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions. For example, the cyclization of a pyridine-2-carboxylic acid derivative with an appropriate amine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- (2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
- Methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide
Uniqueness
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto and carboxylic acid group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-7-1-4-5(8(12)13)2-9-3-6(4)10-7/h2-3H,1H2,(H,10,11)(H,12,13) |
InChI Key |
KWVLSRXNMGSYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=NC=C2C(=O)O)NC1=O |
Origin of Product |
United States |
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